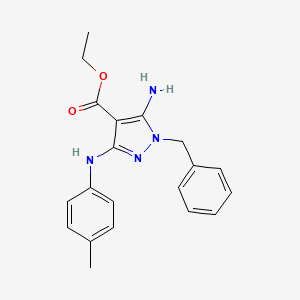
ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through various methods. Its unique chemical structure and properties make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate involves the inhibition of protein kinases. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition ultimately leads to the disruption of various cellular processes that are dependent on the activity of the kinase.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate in lab experiments include its high yield of synthesis, its relatively low cost, and its potential therapeutic applications. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential as a kinase inhibitor and its therapeutic applications in the treatment of cancer and other diseases. Another direction is to study its potential as a fluorescent probe for the detection of certain biomolecules. Additionally, the development of new synthesis methods and the optimization of existing methods can also be explored.
Métodos De Síntesis
The synthesis of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been achieved through several methods. One such method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with benzyl bromide and p-toluidine. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with benzyl bromide and p-toluidine under microwave irradiation. Both of these methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. One such application is its use as a potential inhibitor of protein kinases. It has been reported to inhibit the activity of certain kinases, which play a crucial role in various cellular processes. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
ethyl 5-amino-1-benzyl-3-(4-methylanilino)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-20(25)17-18(21)24(13-15-7-5-4-6-8-15)23-19(17)22-16-11-9-14(2)10-12-16/h4-12H,3,13,21H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGUZMSECRZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


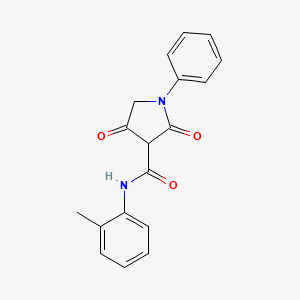
![Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2848504.png)
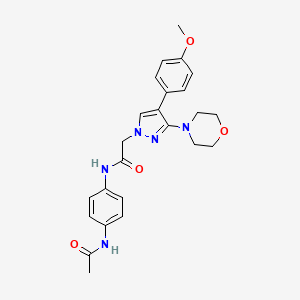

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)
![6-Oxa-8-azaspiro[3.5]nonane-2,7-dione](/img/structure/B2848513.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)
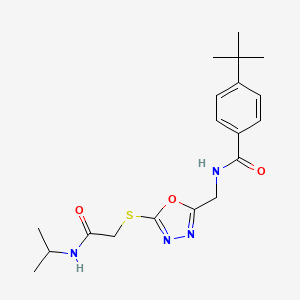
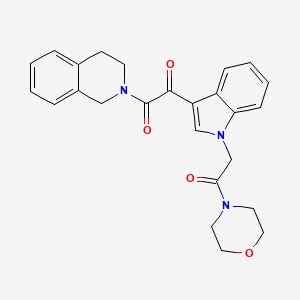
![ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2848520.png)
![1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2848522.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2848523.png)
![1-decyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2848524.png)